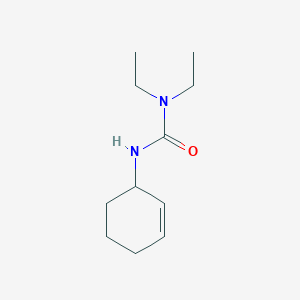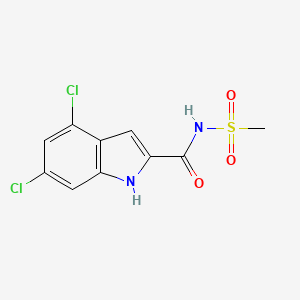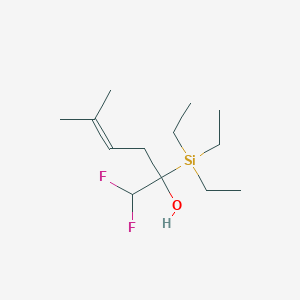
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol is an organic compound characterized by the presence of difluoromethyl, methyl, and triethylsilyl groups attached to a hexenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol typically involves multiple steps, starting from readily available precursors. One common approach is the hydrosilylation of an appropriate alkyne, followed by difluoromethylation and subsequent functional group transformations. The reaction conditions often involve the use of catalysts such as platinum or palladium complexes to facilitate the hydrosilylation step .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis would likely employ continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions include difluoromethylated ketones, saturated alcohols, and substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol exerts its effects involves interactions with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The triethylsilyl group can act as a protecting group, facilitating selective reactions at other sites on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoro(trimethylsilyl)acetonitrile: Another compound with a difluoromethyl and silyl group, used in similar applications.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Utilized in fluoroalkylation reactions.
Uniqueness
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research and industrial applications.
Eigenschaften
CAS-Nummer |
649717-95-3 |
|---|---|
Molekularformel |
C13H26F2OSi |
Molekulargewicht |
264.43 g/mol |
IUPAC-Name |
1,1-difluoro-5-methyl-2-triethylsilylhex-4-en-2-ol |
InChI |
InChI=1S/C13H26F2OSi/c1-6-17(7-2,8-3)13(16,12(14)15)10-9-11(4)5/h9,12,16H,6-8,10H2,1-5H3 |
InChI-Schlüssel |
PNNVCWRJDBENAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C(CC=C(C)C)(C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602671.png)
![4-[Tris(4-methylphenyl)methyl]benzonitrile](/img/structure/B12602672.png)
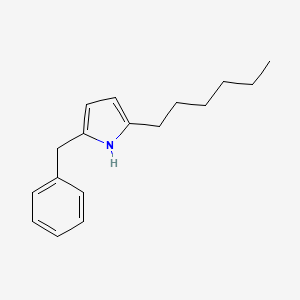
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)
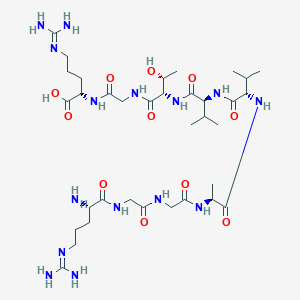
![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)
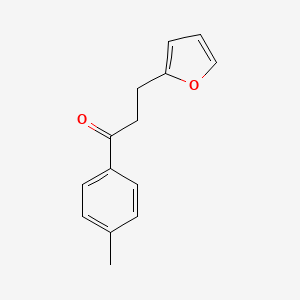
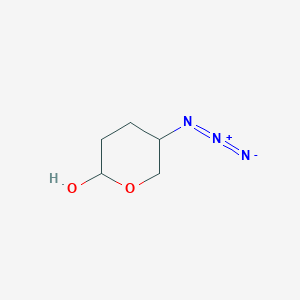
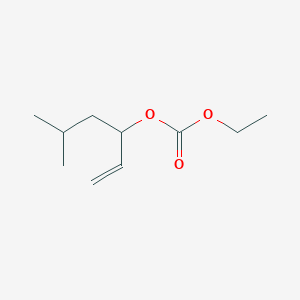
![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
